molecular formula C10H9NOS B8285920 7-Methoxyquinoline-4(1H)-thione

7-Methoxyquinoline-4(1H)-thione

Cat. No.: B8285920
M. Wt: 191.25 g/mol
InChI Key: ILWCBMQHHLQBCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxyquinoline-4(1H)-thione is a useful research compound. Its molecular formula is C10H9NOS and its molecular weight is 191.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

7-methoxy-1H-quinoline-4-thione

InChI

InChI=1S/C10H9NOS/c1-12-7-2-3-8-9(6-7)11-5-4-10(8)13/h2-6H,1H3,(H,11,13)

InChI Key

ILWCBMQHHLQBCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=S)C=CN2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Hydroxy-7-methoxyquinoline (2.3 g, 13 mmol) dissolved in pyridine (30 ml) was added with phosphorus pentasulfide (2.9 g, 13 mmol) and refluxed for an hour. The reaction mixture was allowed to cool to room temperature and the solvent was removed under reduced pressure. The residues were added with water (80 ml) and stood at 0° C. for about 30 minutes. The resulting precipitates were collected by filtration, washed with water and recrystallized from mixed solvent (about 60 ml) of ethanol with water (2 : 1) to obtain 1.7 g (68%) of the titled orange compound.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Chloro-7-methoxyquinoline(965 mg, 5 mmol) and 70% sodium hydrosulfide (800 mg, 10 mmol) were added to ethanol (100 ml) and stirred at room temperature for 6 days. Ethanol was removed under reduced pressure from the reaction mixture. The residue was chromatographed by silica gel column chromatography, eluted with mixed solution of methylene chloride with methanol (16 : 1) for collection of yellow bands. The solvent was removed and the residue was added with a small amount of methylene chloride. The resulting precipitates were collected by filtration to obtain 590 mg (62%) of the titled compound. This compound was completely the same as the compound 1 obtained in the Example 1.
Quantity
965 mg
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
62%

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